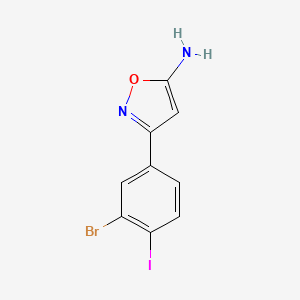

3-(3-Bromo-4-iodophenyl)isoxazol-5-amine

Beschreibung

3-(3-Bromo-4-iodophenyl)isoxazol-5-amine is a halogenated isoxazole derivative featuring a bromine atom at the 3-position and an iodine atom at the 4-position of the phenyl ring. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry due to their ability to modulate protein-protein interactions, particularly in bromodomains and kinase targets . The unique combination of bromo and iodo substituents introduces distinct electronic and steric effects, making it a candidate for structure-activity relationship (SAR) studies against targets like BRD4, TRIM24, and ATR kinase .

Eigenschaften

Molekularformel |

C9H6BrIN2O |

|---|---|

Molekulargewicht |

364.96 g/mol |

IUPAC-Name |

3-(3-bromo-4-iodophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrIN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI-Schlüssel |

CYQXBXQVGPCKPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Br)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022544 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The process involves the selection of a crystal form, such as crystal form A-I, which is known for its good solubility and stability . The preparation method is designed to be simple and suitable for industrial large-scale production.

Industrial Production Methods

Industrial production of MFCD33022544 typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it feasible for commercial applications. The use of methanesulfonate crystal forms in industrial production ensures that the compound maintains its stability and solubility, which are crucial for its applications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022544 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD33022544 include water radical cations, which facilitate oxidation reactions under ambient conditions . These reactions do not require traditional chemical catalysts or oxidants, making them eco-friendly and efficient.

Major Products Formed

The major products formed from the reactions of MFCD33022544 depend on the specific reaction conditions and reagents used. For example, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations, which are significant in drug development .

Wissenschaftliche Forschungsanwendungen

MFCD33022544 has a wide range of scientific research applications:

Chemistry: It is used in the study of catalytic reactions and the development of new synthetic methods.

Biology: The compound is explored for its potential biological activities and interactions with various biomolecules.

Medicine: MFCD33022544 is investigated for its therapeutic potential, particularly in drug development and disease treatment.

Industry: The compound’s stability and solubility make it suitable for various industrial applications, including the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of MFCD33022544 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on BRD4 Binding

Electronic and Steric Properties

- Bromo vs. Iodo: Bromine (electronegativity = 2.96) and iodine (2.66) differ in electron-withdrawing strength. Iodine’s larger atomic radius (1.98 Å vs.

- 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine (Compound 2) : The CF3 group’s strong electron-withdrawing effect contrasts with iodine’s polarizability, impacting electronic distribution on the isoxazole ring .

Table 2: Molecular Properties of Halogenated Isoxazoles

Pharmacokinetic Considerations

- Iodine’s high molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility. Comparatively, brominated analogs like 3-(4-bromophenyl)isoxazol-5-amine exhibit moderate solubility (LogP ~2.5) .

- N-Ethyl substitution on the amino group (e.g., N-ethyl-3-phenylisoxazol-5-amine) enhances enantioselectivity in catalytic reactions but may alter metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.